molecular formula C8H9NO2 B2683751 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one CAS No. 61834-40-0

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one

Cat. No.: B2683751
CAS No.: 61834-40-0
M. Wt: 151.165
InChI Key: NHAMNKMCXOKTLD-UHFFFAOYSA-N
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Description

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is an organic compound belonging to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a methyl-substituted phenylhydrazine with an appropriate carbonyl compound, followed by cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly electrophilic or nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisoxazole: The parent compound of the benzisoxazole family.

    3-Methyl-1,2-benzisoxazole: A closely related compound with a similar structure.

    6,7-Dihydro-1,2-benzisoxazole: Another derivative with similar properties.

Uniqueness

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group and dihydro structure may confer distinct properties compared to other benzisoxazole derivatives.

For precise and detailed information, consulting scientific literature and databases is recommended

Biological Activity

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one (CAS No. 61834-40-0) is a tetracyclic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC8_8H9_9NO2_2
Molecular Weight151.163 g/mol
Density1.26 g/cm³
Boiling Point287.8 °C
Flash Point127.9 °C

This compound is structurally characterized by a benzisoxazole core, which contributes to its reactivity and biological properties .

Antimicrobial and Antioxidant Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . Additionally, this compound has shown antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

Tyrosinase Inhibition

One of the notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin production. In vitro studies have shown that this compound can effectively reduce melanin synthesis in B16F10 melanoma cells. This property makes it a candidate for treating hyperpigmentation disorders .

Table: Tyrosinase Inhibition Activity

CompoundIC50 (µM)Reference
This compound10 μM
Kojic Acid20 μM

Cytotoxicity Studies

Evaluating the cytotoxic effects of this compound revealed that it exhibits low toxicity at concentrations below 20 µM in B16F10 cells. This is significant for potential therapeutic applications where safety is paramount .

Study on Tyrosinase Inhibition

A comprehensive study investigated the effects of various analogs of benzisoxazole derivatives on tyrosinase activity. The results indicated that compounds similar to this compound not only inhibited enzyme activity but also reduced melanin production significantly in treated cells. The study utilized Lineweaver–Burk plots to determine kinetic parameters and establish the mechanism of inhibition .

Antimicrobial Efficacy Assessment

Another case study focused on the antimicrobial efficacy of this compound against a panel of pathogens. The results showed promising antibacterial activity, particularly against Gram-positive bacteria. The study highlighted the potential for developing new antimicrobial therapies based on this compound's structure .

Properties

IUPAC Name

3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAMNKMCXOKTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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